2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide oxalate
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Overview
Description
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide oxalate is a chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and an azetidine moiety. These structural features contribute to its reactivity and potential utility in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide oxalate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the oxadiazole ring, the introduction of the azetidine moiety, and the coupling with phenylacetamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide oxalate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate
- 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate
- 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate
Uniqueness
Compared to similar compounds, 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide oxalate stands out due to its specific combination of structural features. The presence of the phenylacetamide group, along with the cyclopropyl and oxadiazole moieties, imparts unique reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-phenylacetamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2.C2H2O4/c21-14(17-13-4-2-1-3-5-13)10-20-8-12(9-20)16-18-15(19-22-16)11-6-7-11;3-1(4)2(5)6/h1-5,11-12H,6-10H2,(H,17,21);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJXEPOSMNEMCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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